

Spectroscopic Data of N-butyl-4-isopropoxybenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-butyl-4-isopropoxybenzamide*

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **N-butyl-4-isopropoxybenzamide**, a compound of interest for researchers, scientists, and drug development professionals. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for the characterization and confirmation of the molecular structure of this compound. The protocols and interpretations presented herein are grounded in established scientific principles and aim to provide a self-validating system for experimental work.

Molecular Structure

N-butyl-4-isopropoxybenzamide possesses a well-defined molecular architecture, the understanding of which is fundamental to interpreting its spectroscopic signatures. The structure comprises a central benzamide core, substituted at the para position with an isopropoxy group and on the amide nitrogen with a butyl group.

Caption: Molecular structure of **N-butyl-4-isopropoxybenzamide**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of **N-butyl-4-isopropoxybenzamide** is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the butyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-butyl-4-isopropoxybenzamide** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[1] Ensure the sample is fully dissolved to avoid line broadening.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.^[2]
 - Tune and match the probe for the ¹H frequency.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
 - Typical parameters include a spectral width of 12-16 ppm, a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.^[3]
 - Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).

- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each peak.

Predicted ^1H NMR Data and Interpretation

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.75	Doublet	2H	Aromatic protons ortho to the carbonyl group
~6.90	Doublet	2H	Aromatic protons ortho to the isopropoxy group
~6.10	Broad Singlet	1H	Amide N-H
~4.60	Septet	1H	Isopropoxy -CH
~3.40	Quartet	2H	N-CH ₂
~1.60	Multiplet	2H	N-CH ₂ -CH ₂
~1.40	Multiplet	2H	N-CH ₂ -CH ₂ -CH ₂
~1.35	Doublet	6H	Isopropoxy -CH(CH ₃) ₂
~0.95	Triplet	3H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃

The predicted ^1H NMR spectrum reveals key structural features. The two doublets in the aromatic region (~7.75 and ~6.90 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing carbonyl group is expected. The broad singlet around 6.10 ppm is indicative of the amide proton. The septet at approximately 4.60 ppm and the doublet at 1.35 ppm are characteristic of the isopropoxy group. The signals for the butyl chain appear as a quartet (~3.40 ppm), two multiplets (~1.60

and ~1.40 ppm), and a triplet (~0.95 ppm), consistent with the n-butyl group attached to the nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **N-butyl-4-isopropoxybenzamide** is expected to produce a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of **N-butyl-4-isopropoxybenzamide** in 0.6 mL of a deuterated solvent.[1]
- Instrument Setup: Follow the same initial setup steps as for ¹H NMR (insertion, locking, shimming). Tune and match the probe for the ¹³C frequency.
- Data Acquisition:
 - Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This decouples the protons from the carbons, resulting in a spectrum of singlets. [4]
 - Typical parameters include a spectral width of 200-220 ppm, a 30° pulse angle, and an acquisition time of 1-2 seconds.[2]
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[5]
- Data Processing:
 - Apply Fourier transformation and phase the spectrum.
 - Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).

Predicted ^{13}C NMR Data and Interpretation

Chemical Shift (δ , ppm)	Assignment
~167.0	Carbonyl carbon (C=O)
~162.0	Aromatic carbon attached to the isopropoxy group
~129.0	Aromatic carbons ortho to the carbonyl group
~126.0	Aromatic carbon attached to the carbonyl group
~115.0	Aromatic carbons ortho to the isopropoxy group
~70.0	Isopropoxy -CH
~40.0	N-CH ₂
~31.5	N-CH ₂ -CH ₂
~22.0	Isopropoxy -CH(CH ₃) ₂
~20.0	N-CH ₂ -CH ₂ -CH ₂
~13.8	N-CH ₂ -CH ₂ -CH ₂ -CH ₃

The predicted ^{13}C NMR spectrum provides complementary structural information. The signal at approximately 167.0 ppm is characteristic of an amide carbonyl carbon. The aromatic carbons are expected to appear in the range of 115-162 ppm, with their specific shifts influenced by the electron-donating isopropoxy group and the electron-withdrawing amide group. The aliphatic carbons of the isopropoxy and butyl groups are predicted to resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **N-butyl-4-isopropoxybenzamide** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[6\]](#)[\[7\]](#)
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[\[7\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

Wavenumber (cm ⁻¹)	Intensity	Vibration
~3300	Medium, Sharp	N-H stretch (secondary amide)
~3050	Weak	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1640	Strong	C=O stretch (Amide I band)
~1600, ~1510	Medium	Aromatic C=C stretch
~1540	Medium	N-H bend (Amide II band)
~1250	Strong	Aryl-O stretch (asymmetric)
~1050	Medium	C-O stretch (isopropoxy)
~840	Strong	p-disubstituted benzene C-H out-of-plane bend

The predicted IR spectrum of **N-butyl-4-isopropoxybenzamide** is expected to show characteristic absorption bands for its functional groups. A sharp peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The strong absorption at approximately 1640 cm⁻¹ is attributed to the carbonyl (C=O) stretching of the amide, known as the Amide I band. The peak around 1540 cm⁻¹ is the N-H bending vibration, or Amide II band. The strong aliphatic C-H stretching bands are expected between 2960 and 2850 cm⁻¹. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1510 cm⁻¹ and the strong out-of-plane C-H bending at approximately 840 cm⁻¹, which is characteristic of para-disubstitution. The strong band around 1250 cm⁻¹ is indicative of the aryl-ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically using a direct insertion probe.[8]
- **Ionization:** Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[9]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

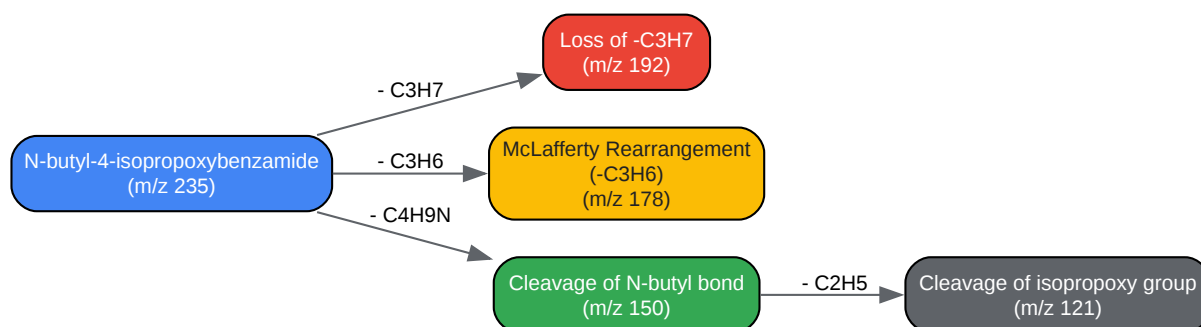
Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of **N-butyl-4-isopropoxybenzamide** ($C_{14}H_{21}NO_2$) is 235.32 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M^+) at m/z 235.

Major Predicted Fragments:

m/z	Proposed Fragment Structure	Fragmentation Pathway
235	$[C_{14}H_{21}NO_2]^+$	Molecular ion
192	$[C_{11}H_{14}NO]^+$	Loss of the propyl group (-C ₃ H ₇) from the isopropoxy group
178	$[C_{10}H_{12}NO]^+$	McLafferty rearrangement with loss of propene (-C ₃ H ₆) from the butyl group
150	$[C_8H_8O_2]^+$	Cleavage of the N-butyl bond
121	$[C_7H_5O_2]^+$	Cleavage of the isopropoxy group
108	$[C_7H_8O]^+$	
100	$[C_5H_{10}NO]^+$	Alpha-cleavage of the butyl group

The fragmentation pattern provides a fingerprint of the molecule's structure. The molecular ion peak confirms the molecular weight. Key fragmentation pathways include the loss of the propyl radical from the isopropoxy group, a McLafferty rearrangement involving the butyl chain, and cleavages at the bonds adjacent to the carbonyl group and the nitrogen atom. The presence of these characteristic fragment ions in the mass spectrum would provide strong evidence for the structure of **N-butyl-4-isopropoxybenzamide**.



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Caption: Predicted major fragmentation pathways for **N-butyl-4-isopropoxybenzamide** in EI-MS.

Conclusion

The predicted NMR, IR, and MS data presented in this technical guide provide a comprehensive spectroscopic profile for **N-butyl-4-isopropoxybenzamide**. The detailed interpretation of this data, in conjunction with the provided experimental protocols, offers a robust framework for the structural elucidation and characterization of this compound. This guide is intended to empower researchers and scientists in their drug development and chemical analysis endeavors by providing a foundational understanding of the expected spectroscopic behavior of **N-butyl-4-isopropoxybenzamide**.

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- To cite this document: BenchChem. [Spectroscopic Data of N-butyl-4-isopropoxybenzamide: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b267609/docs#spectroscopic-data-of-n-butyl-4-isopropoxybenzamide-an-in-depth-technical-guide>]

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